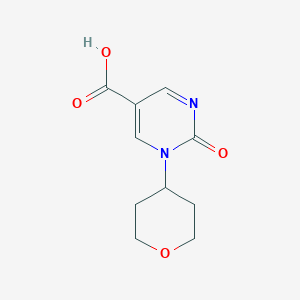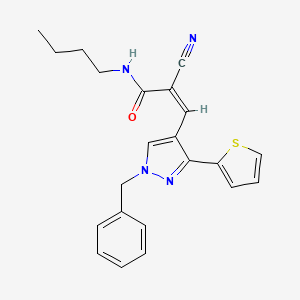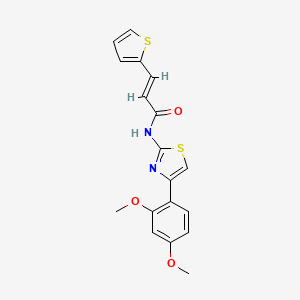
3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide, also known as CCPC, is a chemical compound that has been studied for its potential use in scientific research. CCPC is a member of the pyridine family of compounds and has been found to have interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide is not fully understood, but it has been suggested that it may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the immune response. 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide in lab experiments is that it is a relatively simple and efficient compound to synthesize. It has also been found to have interesting pharmacological properties, making it a promising candidate for the development of new cancer treatments. However, one limitation of using 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide. One direction is to further explore its mechanism of action, particularly in relation to its anti-cancer effects. Another direction is to investigate its potential use in combination with other anti-cancer drugs. Additionally, the development of new synthetic methods for 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide may lead to the discovery of new compounds with even more interesting pharmacological properties.
Synthesis Methods
The synthesis of 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide involves the reaction of 3-chloroaniline with acrylonitrile in the presence of a catalyst. The resulting product is then reacted with nicotinic acid to form 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide. The synthesis of 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide has been reported in several research articles and has been found to be a relatively simple and efficient process.
Scientific Research Applications
3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have interesting pharmacological properties, including anti-inflammatory and anti-cancer effects. 3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
3-chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-2-1-3-11(8-10)19(7-5-17)14(20)12-4-6-18-9-13(12)16/h1-4,6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDOIIPYYUZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC#N)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(3-chlorophenyl)-N-(cyanomethyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)




![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2961608.png)



![1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2961616.png)

